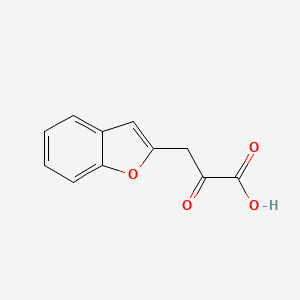

3-(1-ベンゾフラン-2-イル)-2-オキソプロパン酸

説明

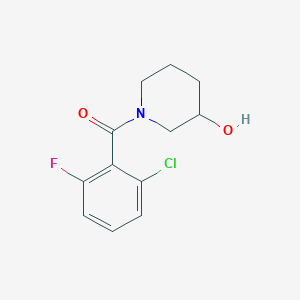

“3-(1-Benzofuran-2-yl)-2-oxopropanoic acid” is a chemical compound with the molecular formula C11H9O3 . It belongs to the class of compounds known as benzofurans .

Synthesis Analysis

Benzofuran compounds, including “3-(1-Benzofuran-2-yl)-2-oxopropanoic acid”, can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C - and O -allyl isomerization followed by ring-closing metathesis . Another method involves the electrophilic cyclization reaction of o-anisole- and o-thioanisole-substituted ynamides with I2, NBS, and NCS to give 3-halogenated 2-amidobenzofurans and 2-amidobenzothiophenes .

Molecular Structure Analysis

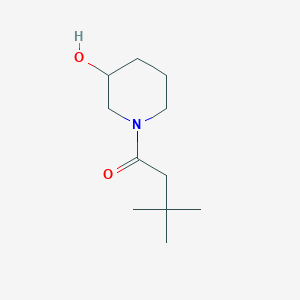

The molecular structure of “3-(1-Benzofuran-2-yl)-2-oxopropanoic acid” consists of a benzofuran ring attached to a propanoic acid group . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .

Chemical Reactions Analysis

Benzofuran compounds, including “3-(1-Benzofuran-2-yl)-2-oxopropanoic acid”, can undergo various chemical reactions. For instance, some 3-iodo-2-amidobenzofurans can be further transferred into 3-aryl-, 3-alkynyl, and 3-vinyl-2-amidobenzofurans via Pd-catalyzed cross-coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of “3-(1-Benzofuran-2-yl)-2-oxopropanoic acid” include a molecular formula of C11H9O3 and an average mass of 189.188 Da .

科学的研究の応用

抗腫瘍活性

“3-(1-ベンゾフラン-2-イル)-2-オキソプロパン酸”を含むベンゾフラン化合物は、強力な抗腫瘍活性を示すことが示されています . これらは、新しい癌治療薬の開発に使用される可能性があります。

抗菌特性

ベンゾフラン誘導体は抗菌特性を示しています . これは、“3-(1-ベンゾフラン-2-イル)-2-オキソプロパン酸”が新しい抗菌薬の開発に使用される可能性があることを示唆しています。

抗酸化活性

ベンゾフラン化合物は、抗酸化活性を有することが見出されています . これは、“3-(1-ベンゾフラン-2-イル)-2-オキソプロパン酸”が、体内の酸化ストレスに対抗する薬物の開発に使用される可能性があることを意味します。

抗ウイルス特性

ベンゾフラン化合物は、抗ウイルス活性を示しています . これは、“3-(1-ベンゾフラン-2-イル)-2-オキソプロパン酸”が、新しい抗ウイルス薬の開発に使用される可能性があることを示唆しています。

抗C型肝炎ウイルス活性

最近発見された新規の環状ベンゾフラン化合物は、抗C型肝炎ウイルス活性を有しています . これは、“3-(1-ベンゾフラン-2-イル)-2-オキソプロパン酸”が、C型肝炎の新しい治療法の開発に使用される可能性があることを示唆しています。

他の化合物の合成における使用

“3-(1-ベンゾフラン-2-イル)-2-オキソプロパン酸”を含むベンゾフラン誘導体は、他の化合物の合成に使用できます . これにより、化学研究や医薬品開発のさまざまな分野で価値のあるものになります。

作用機序

Target of Action

Benzofuran compounds, in general, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

It is known that benzofuran derivatives can interact with their targets in a variety of ways, leading to changes in cellular function . For instance, some benzofuran derivatives have been found to inhibit cell growth in various types of cancer cells , suggesting that they may interact with targets involved in cell proliferation and survival.

Biochemical Pathways

These could include pathways involved in cell growth and proliferation, oxidative stress response, and viral replication, among others .

Pharmacokinetics

The bioavailability of benzofuran derivatives can be influenced by factors such as their chemical structure and the presence of functional groups .

Result of Action

Based on the known activities of benzofuran derivatives, potential effects could include inhibition of cell growth, induction of oxidative stress, and inhibition of viral replication .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid. These factors could include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the target cells or organisms .

将来の方向性

Benzofuran compounds, including “3-(1-Benzofuran-2-yl)-2-oxopropanoic acid”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their potential applications in many aspects . Future research could focus on further exploring the biological activities and potential applications of these compounds as drugs .

生化学分析

Biochemical Properties

3-(1-Benzofuran-2-yl)-2-oxopropanoic acid plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions help in scavenging reactive oxygen species, thereby protecting cells from oxidative damage. Additionally, 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid has been found to inhibit certain bacterial enzymes, contributing to its antibacterial properties .

Cellular Effects

The effects of 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to activate the Nrf2 pathway, which leads to the upregulation of antioxidant response elements and enhances cellular defense mechanisms . Furthermore, 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid can alter the expression of genes involved in apoptosis and cell proliferation, thereby affecting cell survival and growth .

Molecular Mechanism

At the molecular level, 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . For example, this compound can inhibit the activity of matrix metalloproteinases, which are involved in tissue remodeling and cancer metastasis . Additionally, 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid has been shown to modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid have been studied over time to understand its stability and long-term impact on cellular function . This compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of strong oxidizing agents . Long-term studies have shown that continuous exposure to 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid can lead to sustained activation of antioxidant pathways and prolonged protection against oxidative stress .

Dosage Effects in Animal Models

The effects of 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid vary with different dosages in animal models . At low doses, this compound exhibits protective effects against oxidative damage and inflammation . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the overactivation of detoxification pathways and the accumulation of reactive metabolites .

Metabolic Pathways

3-(1-Benzofuran-2-yl)-2-oxopropanoic acid is involved in several metabolic pathways, including those related to oxidative stress and inflammation . This compound interacts with enzymes such as cytochrome P450s and glutathione S-transferases, which are involved in its metabolism and detoxification . These interactions can affect metabolic flux and alter the levels of various metabolites, contributing to its overall biological activity .

Transport and Distribution

Within cells and tissues, 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid is transported and distributed through specific transporters and binding proteins . It has been shown to interact with albumin and other plasma proteins, which facilitate its distribution in the bloodstream . Additionally, this compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid is crucial for its activity and function . This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . It can also be found in the nucleus, where it influences gene expression by modulating the activity of transcription factors . Post-translational modifications, such as phosphorylation, can further affect its localization and function within the cell .

特性

IUPAC Name |

3-(1-benzofuran-2-yl)-2-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c12-9(11(13)14)6-8-5-7-3-1-2-4-10(7)15-8/h1-5H,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTDAVGQFYDIVBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)CC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-Cyclopropylethyl)[(2,4-dichlorophenyl)methyl]amine](/img/structure/B1462706.png)

![1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid hydrochloride](/img/structure/B1462710.png)

![1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine](/img/structure/B1462714.png)